Ac-Ala-MCA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

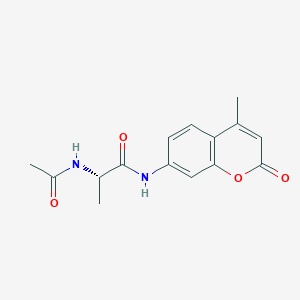

Ac-Ala-MCA, also known as N-acetyl-alanine-4-methylcoumaryl-7-amide, is a synthetic peptide substrate commonly used in biochemical research. It is particularly valuable for studying protease activity, as it releases a fluorescent product upon enzymatic cleavage. This property makes it a useful tool in various assays and research applications.

Mechanism of Action

Target of Action

Acetyl-L-alanine 7-amido-4-methylcoumarin, also known as Ac-Ala-MCA, primarily targets aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides, playing a crucial role in protein degradation and turnover.

Mode of Action

This compound acts as a fluorogenic substrate for aminopeptidases . When cleaved by aminopeptidases, it releases a blue fluorescent molecule, 7-amido-4-methylcoumarin . The fluorescence can be easily detected with an excitation maximum at 325 nm and an emission maximum at 389 nm in ethanol .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein degradation pathway . By acting as a substrate for aminopeptidases, this compound can influence the rate of protein turnover, potentially affecting various downstream cellular processes.

Pharmacokinetics

Its solubility in water (50 mg/ml) suggests that it may have good bioavailability

Result of Action

The cleavage of this compound by aminopeptidases results in the release of a blue fluorescent molecule . This fluorescence can be used as a marker to monitor the activity of aminopeptidases, providing insights into protein degradation processes within the cell.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light. It is recommended to store the compound at -20°C and protect it from light to maintain its stability . The pH of the environment may also affect the activity of aminopeptidases and thus the efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

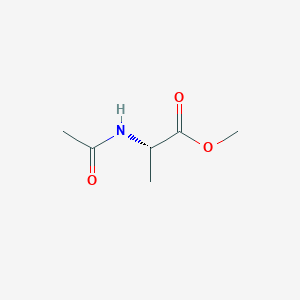

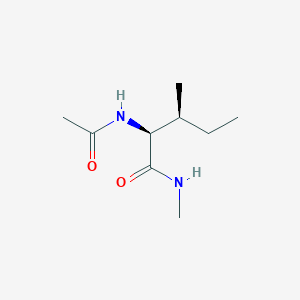

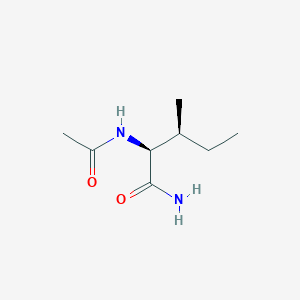

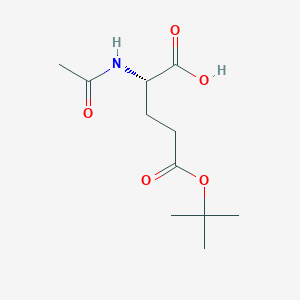

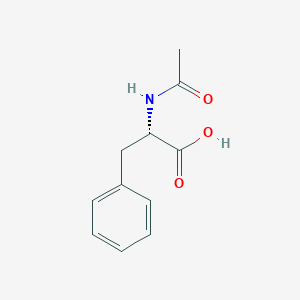

The synthesis of Ac-Ala-MCA typically involves the coupling of N-acetyl-alanine with 4-methylcoumaryl-7-amide. The process begins with the protection of the amino group of alanine using an acetyl group. This is followed by the activation of the carboxyl group, which is then coupled with 4-methylcoumaryl-7-amide. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of protective groups and coupling agents is carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-Ala-MCA primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, including trypsin and chymotrypsin. The cleavage of the peptide bond between alanine and 4-methylcoumaryl-7-amide releases a fluorescent product, which can be quantitatively measured .

Common Reagents and Conditions

The enzymatic reactions involving this compound typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions to maintain the pH and protease enzymes to catalyze the cleavage. The reaction is monitored using fluorescence spectroscopy to detect the release of the fluorescent product .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 4-methylcoumarin-7-amine, which exhibits strong fluorescence. This property is exploited in various assays to measure protease activity and kinetics .

Scientific Research Applications

Ac-Ala-MCA has a wide range of applications in scientific research:

Chemistry: It is used as a model substrate to study enzyme kinetics and mechanisms.

Biology: It helps in understanding the role of proteases in various biological processes, including digestion and cell signaling.

Medicine: this compound is employed in diagnostic assays to measure protease activity in clinical samples, aiding in the diagnosis of diseases such as pancreatitis.

Industry: It is used in the development of protease inhibitors and other therapeutic agents

Properties

IUPAC Name |

(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-8-6-14(19)21-13-7-11(4-5-12(8)13)17-15(20)9(2)16-10(3)18/h4-7,9H,1-3H3,(H,16,18)(H,17,20)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAJYKBVKPNJQC-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426694 |

Source

|

| Record name | Acetyl-L-alanine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355137-87-0 |

Source

|

| Record name | Acetyl-L-alanine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Ac-Ala-MCA help determine the degree of postmortem aging in pork?

A: this compound is a substrate for certain proteases present in pork muscle. As pork ages postmortem, protease activity increases, leading to the breakdown of muscle proteins. When this compound is incubated with pork muscle extracts, these proteases cleave the substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The intensity of fluorescence is directly proportional to the activity of the proteases. The study found a strong positive correlation between the fluorescence intensity of this compound and the hardness of the pork, a key indicator of aging [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.